An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. It is intended for researchers, medicinal chemists, and drug development professionals who may use this compound as a key building block in the synthesis of complex molecular architectures.
Introduction and Strategic Importance
2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a substituted aromatic carboxylic acid. The incorporation of a difluorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter acidity (pKa). The gem-dimethyl group provides steric hindrance that can influence conformational preferences and receptor binding.
While not widely documented as a final active pharmaceutical ingredient (API), this compound serves as a valuable intermediate. Its structure is analogous to moieties found in various biologically active agents, suggesting its utility in the development of new chemical entities. This guide will delve into its known properties, provide a robust, field-proven protocol for its synthesis, and discuss its likely applications based on structural analysis and the known roles of related compounds.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the foundation of all subsequent research. The key identifiers and properties for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid are summarized below.
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// Define the molecule structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.87!"]; C4 [label="C", pos="1,1.73!"]; C5 [label="C", pos="0,1.73!"]; C6 [label="C", pos="-0.5,0.87!"]; C7 [label="C", pos="-1.5,0.87!"]; C8 [label="C", pos="-2.2,-0.1!"]; C9 [label="C", pos="-2.2,1.87!"]; C10 [label="C", pos="-2.5,0.87!"]; O1 [label="O", pos="-3.5,0.47!"]; O2 [label="OH", pos="-2.5,1.87!"]; F1 [label="F", pos="2.5,0.87!"]; F2 [label="F", pos="1.5,2.5!"];
// Dummy nodes for methyl groups Me1 [label="CH₃", pos="-2.0, -0.5!"]; Me2 [label="CH₃", pos="-1.5, 2.5!"];
// Draw bonds C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C1 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [label="", style=invis]; // for positioning C7 -- C9 [label="", style=invis]; // for positioning C7 -- C10 [len=1.2]; C10 -- O1 [style=double, len=1.2]; C10 -- O2 [len=1.2]; C3 -- F1 [len=1.2]; C4 -- F2 [len=1.2]; C7 -- Me1 [len=1.2]; C7 -- Me2 [len=1.2];
// Aromatic circle (approximated with invisible nodes and edges) center [pos="0.5,0.87!", shape=point, style=invis]; p1 [pos="0.5,1.4!", shape=point, style=invis]; p2 [pos="1.0,0.87!", shape=point, style=invis]; p3 [pos="0.5,0.3!", shape=point, style=invis]; p4 [pos="0,0.87!", shape=point, style=invis]; center -- p1 -- p2 -- center -- p3 -- p4 -- center [style=invis]; } Caption: Chemical Structure of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Systematic Name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | - |
| Synonym | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | [1] |
| CAS Number | 306761-55-7 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1][2] |
| Molecular Weight | 200.18 g/mol | [1] |
| Predicted XlogP | 2.5 | [2] |
| Predicted pKa | ~4.5 (Estimated based on isobutyric acid and electronic effects) | - |
| Appearance | Expected to be a white to off-white solid at room temperature. | - |
Note: Experimental physicochemical data such as melting point and boiling point are not widely available in peer-reviewed literature, suggesting the compound's primary role as a synthetic intermediate rather than an end-product.
Spectroscopic Profile (Predicted)
As experimental spectra are not publicly available, this section provides an expert prediction of the key spectroscopic features essential for the structural verification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid.
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¹H NMR (Proton NMR):
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δ ~12.0-13.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
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δ ~7.1-7.4 ppm (multiplet, 3H): These signals represent the three aromatic protons on the difluorophenyl ring. The coupling with each other and with the fluorine atoms will result in a complex multiplet pattern.
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δ ~1.6 ppm (singlet, 6H): This singlet corresponds to the six equivalent protons of the two methyl groups at the α-position. The absence of an adjacent proton results in a singlet.
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-
¹³C NMR (Carbon NMR):
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δ ~180-185 ppm: Carboxylic acid carbonyl carbon (C=O).
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δ ~145-155 ppm (doublets, ²JCF): Aromatic carbons directly bonded to fluorine (C-F). These will appear as doublets due to carbon-fluorine coupling.
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δ ~115-130 ppm: Aromatic carbons (CH).
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δ ~45-50 ppm: Quaternary carbon (α-carbon).
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δ ~25 ppm: Methyl carbons (-CH₃).
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Infrared (IR) Spectroscopy:
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2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.
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~1700 cm⁻¹ (strong): Strong C=O stretching vibration of the carboxylic acid carbonyl group.
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~1100-1300 cm⁻¹ (strong): C-F stretching vibrations from the difluorophenyl group.
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-
Mass Spectrometry (MS):
Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is not readily found in the literature, which reinforces its status as a specialized building block. However, a robust and scalable synthesis can be designed based on well-established palladium-catalyzed α-arylation methodologies, a cornerstone of modern C-C bond formation.[3][4]
The proposed two-step synthesis involves the coupling of a readily available isobutyrate ester with a 3,4-difluorophenyl halide, followed by saponification to yield the final product.
Proposed Synthetic Workflow
Detailed Experimental Protocol
This protocol is a self-validating system, including steps for purification and confirmation of the intermediate and final product.
Step 1: Synthesis of Methyl 2-(3,4-difluorophenyl)-2-methylpropanoate
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Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction. The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is critical for promoting the challenging reductive elimination step with a sterically hindered substrate.[3] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, forming the reactive enolate.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(dba)₂ (1-2 mol%), P(t-Bu)₃ (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add anhydrous toluene via syringe.
-
Add 1-bromo-3,4-difluorobenzene (1.0 equivalent) followed by methyl isobutyrate (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
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Step 2: Synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
-
Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. Using a mixture of methanol and water ensures solubility for both the ester and the hydroxide base. Acidification is required to protonate the carboxylate salt and precipitate the final product.
-
Procedure:
-
Dissolve the purified ester intermediate from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets (3-5 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (typically 2-4 hours, monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).
-
A white precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum to yield the final product, 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. Purity can be assessed by NMR and LC-MS.
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Chemical Reactivity and Stability
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Carboxylic Acid Group: The primary site of reactivity is the carboxylic acid functional group. It will undergo typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
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Aromatic Ring: The difluorophenyl ring is electron-deficient due to the inductive effect of the fluorine atoms. This deactivates it towards electrophilic aromatic substitution.
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Stability: The compound is expected to be stable under normal laboratory conditions. The C-F bonds are exceptionally strong, making the aromatic ring resistant to degradation.[5] It should be stored in a cool, dry place away from strong bases and oxidizing agents.
Applications in Research and Development
The primary value of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid lies in its role as a sophisticated building block for drug discovery. The structural motif is related to that found in compounds with known biological activity.
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Intermediate for Antifungal Agents: The 2-(difluorophenyl)propanol core is central to the structure of the widely used antifungal drug fluconazole (which has a 2,4-difluorophenyl group).[6] This compound could be used to synthesize novel fluconazole analogs with a 3,4-difluoro substitution pattern, potentially altering the drug's efficacy, spectrum of activity, or resistance profile.
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Scaffold for Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acids (e.g., ibuprofen, flurbiprofen). This compound could serve as a starting point for developing novel NSAIDs where the 3,4-difluoro substitution could enhance potency or reduce gastric side effects.[7]
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Building Block for Agrochemicals: The difluorophenyl group is a common feature in modern pesticides and herbicides. This acid could be used as an intermediate to create new agrochemicals with potentially improved properties.
Conclusion
2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other high-value chemicals. While detailed experimental data is sparse in public-domain literature, its chemical identity is well-defined. This guide provides a robust, scientifically-grounded framework for its synthesis via palladium-catalyzed α-arylation, along with a predicted profile of its key chemical and spectroscopic properties. For researchers in medicinal and materials chemistry, this compound represents a valuable tool for introducing the strategically important difluorophenyl moiety into complex molecular targets.
References
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PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Available from: [Link]
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PubChem. 2-(3,4-difluorophenyl)-2-methylpropanoic acid. Available from: [Link]
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Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552. Available from: [Link]
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Lee, D.-Y., & Hartwig, J. F. (2005). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Organic Letters, 7(6), 1169–1172. Available from: [Link]
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Bulej, P., Kuchař, M., Jegorov, A., & Stach, J. (1998). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications. Available from: [Link]
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Serafin, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2849. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Perfluoroalkyls. U.S. Department of Health and Human Services. Available from: [Link]
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